molecular formula C19H21ClN2O3 B5549744 N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine

N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine

Cat. No. B5549744
M. Wt: 360.8 g/mol
InChI Key: HXFBAUIAPYECJG-FYJGNVAPSA-N
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Description

  • This compound falls within a class of benzamides and morpholine derivatives. Benzamides like this one have been studied for their gastrokinetic activity, which is the ability to increase the movement of the stomach and intestines (Kato et al., 1992).

Synthesis Analysis

  • The synthesis of similar morpholine derivatives has been achieved through various methods. For instance, one approach involves cyclization reactions, reduction, and acidification, leading to yields like 62.3% in certain cases (Tan Bin, 2011).

Molecular Structure Analysis

  • The molecular structure of related compounds has been elucidated using techniques like IR and NMR spectral analyses. X-ray diffraction studies have also been used to determine the stereochemistry and confirm the absolute configurations of the chiral centers in these molecules (Ertan et al., 1997).

Chemical Reactions and Properties

  • Benzamides and morpholine derivatives exhibit varied chemical reactions and properties, including the ability to interact with serotonin receptors, which is a significant factor in their gastrokinetic activity (Morie et al., 1994).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be deduced from their molecular structure and have been explored in the context of their therapeutic potential (Kato et al., 1991).

Chemical Properties Analysis

  • These compounds often exhibit specific chemical properties like binding affinities to various receptors and can undergo transformations under certain conditions, which can be analyzed through experimental methods such as NMR and mass spectrometry (Shevyrin et al., 2016).

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been explored for its potential in the synthesis of novel antimicrobial agents. A study by Bektaş et al. (2010) investigated derivatives of this compound for their antimicrobial activities. Some derivatives showed good or moderate activities against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Inhibition of Src Kinase Activity

The compound's analogues have been studied for their role in inhibiting Src kinase activity, a key target in cancer research. Boschelli et al. (2001) identified derivatives that effectively inhibited Src-mediated cell proliferation, suggesting potential applications in cancer therapy (Boschelli et al., 2001).

Gastrokinetic Activity

Research by Kato et al. (1992) on derivatives of this compound showed promising results in enhancing gastrokinetic activity. These findings indicate potential applications in treating gastrointestinal disorders (Kato et al., 1992).

Hallucinogenic Drug Analysis

Analyses of blotter papers containing NBOMe derivatives, a class of designer hallucinogenic drugs, have been conducted to understand the compound's impact. Such research is crucial for public health and forensic science (Poklis et al., 2015).

Synthesis Methods and Characterization

The synthesis methods and characterization of morpholine derivatives, including this compound, have been explored. These studies contribute to understanding the compound's chemical properties and potential applications in various fields (Tan Bin, 2011).

Cardiotoxicity Studies

Research on the cardiotoxic effects of certain derivatives of this compound has been conducted. These studies are essential for assessing the safety profile of potential therapeutic agents (Yoon et al., 2019).

Analytical Characterization

Analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, including derivatives of this compound, has been performed. This research aids in the identification and control of designer drugs (Westphal et al., 2016).

properties

IUPAC Name

(E)-1-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-morpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-23-19-7-2-15(13-21-22-8-10-24-11-9-22)12-16(19)14-25-18-5-3-17(20)4-6-18/h2-7,12-13H,8-11,14H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFBAUIAPYECJG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCOCC2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCOCC2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine

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